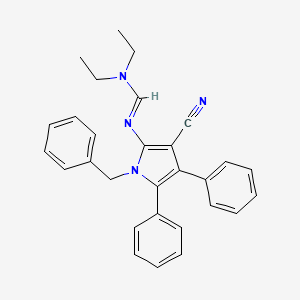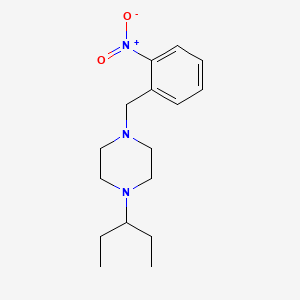
1-(3-Chlorobenzyl)-4-(ethylsulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chlorobenzyl)-4-(ethylsulfonyl)piperazine: is a chemical compound with the following molecular formula:
C11H15ClN2O2S
(molecular weight: 298.77 g/mol). It contains a piperazine ring substituted with a 3-chlorobenzyl group and an ethylsulfonyl group. Let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.Preparation Methods
Several synthetic routes exist for the preparation of this compound:
-
Radical Approach: : A practical method involves the synthesis of alkyl-, alcohol-, amine-, and ester-extended tosylpiperazines under mild conditions, yielding good yields. This protocol is applicable to pharmaceutical and natural product synthesis due to its operational simplicity and readily available reactants .
-
Palladium-Catalyzed Cyclization: : A modular synthesis of highly substituted piperazines couples a propargyl unit with various diamine components using a base-free Pd catalyst. This method provides products with high regio- and stereochemical control .
Chemical Reactions Analysis
1-(3-Chlorobenzyl)-4-(ethylsulfonyl)piperazine can undergo various reactions, including:
-
Hydroamination: : A highly diastereoselective intramolecular hydroamination is crucial for synthesizing 2,6-disubstituted piperazines. The necessary hydroamination substrates are prepared by nucleophilic displacement of cyclic sulfamidates derived from amino acids .
-
Aerobic Oxidative Cyclization: : A Wacker-type aerobic oxidative cyclization of alkenes leads to the formation of six-membered nitrogen heterocycles, including piperazines .
Scientific Research Applications
This compound finds applications in:
-
Medicinal Chemistry: : Its derivatives may exhibit biological activity, making them potential drug candidates.
-
Industry: : It could serve as a building block for the synthesis of other compounds.
Mechanism of Action
The specific mechanism by which 1-(3-Chlorobenzyl)-4-(ethylsulfonyl)piperazine exerts its effects remains an active area of research. It likely interacts with molecular targets or pathways relevant to its applications.
Comparison with Similar Compounds
While I don’t have specific information on similar compounds, further research could explore related structures and highlight the uniqueness of this compound.
Properties
Molecular Formula |
C13H19ClN2O2S |
|---|---|
Molecular Weight |
302.82 g/mol |
IUPAC Name |
1-[(3-chlorophenyl)methyl]-4-ethylsulfonylpiperazine |
InChI |
InChI=1S/C13H19ClN2O2S/c1-2-19(17,18)16-8-6-15(7-9-16)11-12-4-3-5-13(14)10-12/h3-5,10H,2,6-9,11H2,1H3 |
InChI Key |
GDTCORYYHWQNTK-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)CC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B10879929.png)

![3-[2-(2,4-Dichlorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]-1-propanol](/img/structure/B10879936.png)
![2-[4-(Biphenyl-4-yloxy)-3-nitrophenyl]quinoxaline](/img/structure/B10879940.png)
![4-(1H-benzotriazol-1-yl)-5-[4-(2-phenylpropan-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B10879951.png)
![2-{3-[3-(2-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10879952.png)
![N-(4-{[4-(phenoxyacetyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B10879958.png)
![biphenyl-4-yl({[(1E)-1-(2-hydroxyphenyl)propylidene]amino}oxy)methanone](/img/structure/B10879965.png)
![N'-[(3Z)-1-(azepan-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]furan-2-carbohydrazide](/img/structure/B10879970.png)
![N-[4-({4-[3-(benzyloxy)-4-methoxybenzyl]piperazin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B10879973.png)

![7-(furan-2-ylmethyl)-2-[(naphthalen-1-yloxy)methyl]-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10879991.png)

![N-(4-{(E)-2-[4-amino-6-(2-hydroxyphenyl)-1,3,5-triazin-2-yl]ethenyl}phenyl)acetamide](/img/structure/B10879995.png)
